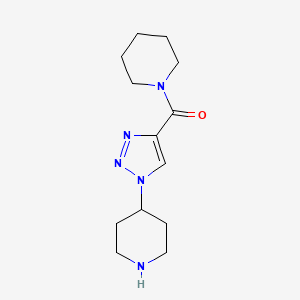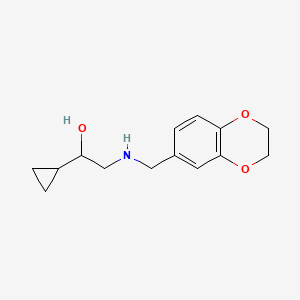
Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone, commonly referred to as PPTM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPTM is a triazole-based compound that has been synthesized using various methods.
Wirkmechanismus
PPTM's mechanism of action is not fully understood, but it is believed to act as a modulator of GABA receptors. GABA receptors are ionotropic receptors that play a crucial role in the central nervous system by inhibiting neurotransmission. PPTM's modulatory effects on GABA receptors may have implications for the treatment of various neurological disorders.
Biochemical and Physiological Effects:
PPTM's biochemical and physiological effects have been studied in various in vitro and in vivo models. PPTM has been shown to modulate GABA receptors, which may affect neurotransmission and neuronal activity. PPTM has also been shown to induce apoptosis in cancer cells, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
PPTM's advantages for lab experiments include its potential as a therapeutic agent for various diseases and its modulatory effects on GABA receptors. However, PPTM's limitations include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
For PPTM research include further studies on its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully understand PPTM's mechanism of action and its modulatory effects on GABA receptors. The development of more efficient synthesis methods for PPTM may also facilitate further research on its potential applications.
Synthesemethoden
PPTM can be synthesized using various methods, including the reaction of piperidine-1-carboxaldehyde with 4-amino-1H-1,2,4-triazole in the presence of a catalyst. Another method involves the reaction of piperidine-1-carboxylic acid with 4-(4-chlorophenyl)-1,2,4-triazole in the presence of a coupling agent. The synthesis of PPTM is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
PPTM has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. PPTM has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPTM has also been studied for its potential as a modulator of GABA receptors, which play a crucial role in the central nervous system.
Eigenschaften
IUPAC Name |
piperidin-1-yl-(1-piperidin-4-yltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c19-13(17-8-2-1-3-9-17)12-10-18(16-15-12)11-4-6-14-7-5-11/h10-11,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRMDWRSNUBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(N=N2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2,4-dimethylbenzoyl)amino]-4-methoxy-4-oxobutanoic acid](/img/structure/B7570071.png)
![2-[4-[6-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]ethanol](/img/structure/B7570085.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonyl-1,4-diazepan-1-yl]ethanol](/img/structure/B7570091.png)
![6-[2-[Cyclopentyl(methyl)amino]ethylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7570103.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![N-[[3-(hydroxymethyl)phenyl]methyl]oxane-2-carboxamide](/img/structure/B7570128.png)
![2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B7570137.png)
![5-Bromo-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B7570162.png)

![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)